MSB2 protein - 147096-97-7

MSB2 protein

Catalog Number: EVT-1521191
CAS Number: 147096-97-7
Molecular Formula: C8H14O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Msb2 protein is a mucin-like membrane protein that plays a critical role in cellular signaling and pathogenesis, particularly in fungi such as Fusarium oxysporum and Candida albicans. This protein is characterized by its extensive glycosylation and involvement in the activation of mitogen-activated protein kinase pathways, which are essential for various biological processes, including invasive growth and response to environmental stimuli.

Source

Msb2 is primarily studied in the context of fungal pathogens, particularly Fusarium oxysporum, a significant plant pathogen, and Candida albicans, a common human pathogen. Research indicates that Msb2 functions similarly to other mucins found in different organisms, highlighting its evolutionary conservation and functional importance across species .

Classification

Msb2 is classified as a membrane glycoprotein within the mucin family. It is characterized by a large extracellular domain that contains multiple glycosylation sites, which are crucial for its structural integrity and function. The protein's classification is based on its structural features, biological roles, and the signaling pathways it influences .

Synthesis Analysis

Methods

The synthesis of Msb2 involves transcription from the MSB2 gene followed by post-translational modifications, including glycosylation. The protein is synthesized in the endoplasmic reticulum and subsequently transported to the plasma membrane.

Technical Details

  1. Gene Expression: The MSB2 gene is expressed under specific conditions that mimic environmental stresses or pathogenic interactions.
  2. Protein Purification: Techniques such as Western blotting and immunoprecipitation are utilized to isolate Msb2 from fungal cultures for further analysis .
  3. Glycosylation Analysis: The presence of N-linked and O-linked glycosylation sites is confirmed through mass spectrometry and electrophoretic mobility shift assays, which reveal differences in molecular weight due to glycan addition .
Molecular Structure Analysis

Structure

Msb2 consists of a large extracellular domain rich in serine and threonine residues, which are typical for mucin proteins. This domain facilitates extensive glycosylation, contributing to its high molecular weight (greater than 250 kD) compared to its predicted size (117.5 kD) due to post-translational modifications .

Data

  • Molecular Weight: >250 kD (glycosylated form), ~200 kD (deglycosylated form).
  • Glycosylation Sites: Seven putative N-linked and numerous O-linked glycosylation sites identified.
Chemical Reactions Analysis

Reactions

Msb2 participates in several biochemical reactions related to cell signaling:

  1. Phosphorylation: Msb2 is involved in the activation of mitogen-activated protein kinase cascades, particularly through the Fmk1 pathway in Fusarium oxysporum.
  2. Cleavage: The protein undergoes proteolytic cleavage, releasing an extracellular fragment that may have signaling functions or roles in pathogenesis .

Technical Details

  • Enzymatic Activity: The cleavage of Msb2 is mediated by aspartyl proteases, which are crucial for its processing and function.
  • Signal Transduction: Upon environmental stimuli, Msb2 activates downstream signaling pathways leading to cellular responses necessary for survival and pathogenicity.
Mechanism of Action

Process

Msb2 functions as a signaling mucin that interacts with transmembrane proteins like Sho1 to facilitate signal transduction during environmental changes or host interactions. It acts upstream of mitogen-activated protein kinases, regulating their activation through phosphorylation events.

Data

  • Activation Timing: Msb2-mediated phosphorylation peaks within 15 minutes following exposure to solid media from submerged cultures.
  • Functional Role: Mutants lacking Msb2 exhibit significant defects in hyphal growth and pathogenicity, underscoring its essential role in fungal biology .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Msb2 is soluble in aqueous solutions but exhibits altered solubility upon glycosylation.
  • Stability: The protein remains stable under physiological conditions but may be susceptible to proteolytic degradation.

Chemical Properties

  • pH Stability: Msb2 maintains functionality across a range of pH levels typical for fungal environments.
  • Electrophoretic Mobility: Changes upon deglycosylation indicate significant alterations in size and charge due to glycan modifications.
Applications

Scientific Uses

Msb2 has several applications in research:

  1. Pathogenicity Studies: Understanding Msb2's role can aid in developing strategies to combat fungal infections in plants and humans.
  2. Signal Transduction Research: Insights into how Msb2 interacts with MAPK pathways can inform broader studies on cellular signaling mechanisms.
  3. Biotechnology: Potential applications include engineering strains with modified Msb2 for enhanced resistance against pathogens or improved growth characteristics.
Structural Analysis of MSB2 Protein

Domain Architecture and Glycosylation Patterns

MSB2 is a type I transmembrane signaling mucin characterized by a multi-domain structure that is conserved across fungal species. Its architecture comprises:

  • N-terminal signal sequence (SS): A 20-amino acid segment directing co-translational insertion into the endoplasmic reticulum [1] [2].
  • Extracellular mucin homology domain (MHD): A large, serine/threonine/proline-rich region (up to 1,296 aa in C. albicans) that undergoes extensive O-mannosylation. This domain constitutes >90% of the protein’s mass and exhibits a rod-like conformation due to dense glycosylation [1] [4].
  • Positive regulatory domain (PRD): A ~100-aa region upstream of the transmembrane domain implicated in signal induction [2].
  • Transmembrane domain (TM): A single 22-aa α-helical segment anchoring MSB2 to the plasma membrane [1] [3].
  • Cytoplasmic tail (C-tail): A short C-terminal region (95–100 aa) containing phosphorylation sites that interacts with downstream signaling components [1] [5].

O-glycosylation is mediated by protein mannosyltransferases (Pmts), particularly Pmt1 and Pmt4 in C. albicans. This modification increases MSB2’s apparent molecular mass to >400 kDa and is critical for its structural integrity and function. N-glycosylation occurs minimally and primarily within the PRD [4] [6].

Table 1: Domain Organization of MSB2 in Pathogenic Fungi

DomainAmino Acid RangeFunctional SignificanceGlycosylation Type
Signal Sequence1–20ER targetingNone
Mucin Domain (MHD)21–991 (Fusarium); 21–1,296 (Candida)AMP binding, surface protection, signal repressionHeavy O-mannosylation
Cleavage Domain~1,045–1,145Protease-sensitive site for activationMinimal
Transmembrane1,297–1,319Membrane anchoringNone
Cytoplasmic Tail1,320–1,409MAPK pathway activation, transcription factor bindingNone

Proteolytic Processing Mechanisms

Proteolytic cleavage is essential for MSB2 activation and function. Key mechanisms include:

  • Yps1/Yapsin-dependent cleavage: In S. cerevisiae, the aspartyl protease Yps1 cleaves MSB2 within its extracellular cleavage domain (CD; aa 1,045–1,145), releasing the inhibitory MHD. This process is induced under nutrient limitation and triggers MAPK signaling [3].
  • Sap-mediated processing in Candida: Secreted aspartyl proteases (Saps), particularly Sap8, cleave C. albicans MSB2 in response to hypha-inducing cues (elevated temperature, serum). Inhibition by Pepstatin A abolishes shedding and Cek1 phosphorylation [6].
  • Functional consequences: Cleavage generates two fragments:
  • A soluble, glycosylated ectodomain (>250 kDa) that binds antimicrobial peptides (e.g., LL-37, histatin-5) and provides immune evasion [4].
  • A membrane-anchored C-terminal fragment that activates downstream signaling. Deletion of the CD abrogates MAPK activation and filamentation [3] [6].

Evolutionary Conservation Across Fungal Species

MSB2 orthologs are present in diverse ascomycetes, with domain architecture conserved despite sequence divergence:

  • Filamentous fungi: Fusarium oxysporum Msb2 (FOXG_09254) shares only 20.2% identity with S. cerevisiae but retains identical domains (MHD, PRD, TM, C-tail). TM and C-tail regions show >50% identity among filamentous species [2] [5].
  • Pathogen-specific conservation: C. albicans and F. oxysporum encode a single MSB2 gene, while S. cerevisiae has paralogs (Msb2, Hkr1). The cytoplasmic SH3-binding motifs are conserved in all species [2] [7].
  • Functional divergence: F. oxysporum Msb2 cannot complement S. cerevisiae msb2Δ mutants, indicating species-specific adaptations. However, all orthologs regulate MAPK cascades (e.g., Cek1 in Candida, Fmk1 in Fusarium) [2] [5].

Table 2: Evolutionary Conservation of MSB2 Domains

DomainS. cerevisiae vs. C. albicansS. cerevisiae vs. F. oxysporumC. albicans vs. F. oxysporum
Mucin Domain19%18%22%
Cleavage Domain35%30%38%
Transmembrane68%63%72%
Cytoplasmic Tail55%52%60%

Membrane Localization and Topological Features

MSB2 exhibits dynamic membrane-associated localization:

  • Surface polarization: In C. albicans, MSB2 is enriched at hyphal tips during filamentation. Immunofluorescence shows uniform distribution on yeast cells but dense accumulation on hyphal surfaces [6].
  • Topology: MSB2 is a type I transmembrane protein with:
  • An extracellular N-terminus (lumenal during biosynthesis)
  • A single-pass TM helix
  • A cytoplasmic C-terminus housing signaling motifs [1] [3].
  • Shedding dynamics: The ectodomain is constitutively cleaved and released into the extracellular matrix. Surface retention of the C-terminal fragment requires the TM domain; TM deletion leads to complete secretion [3] [4].
  • Nuclear translocation: Under cell wall stress, the C. albicans MSB2 C-tail translocates to the nucleus and regulates 117 genes, including ALS adhesins and PMT mannosyltransferases [1].

Properties

CAS Number

147096-97-7

Product Name

MSB2 protein

Molecular Formula

C8H14O6

Synonyms

MSB2 protein

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